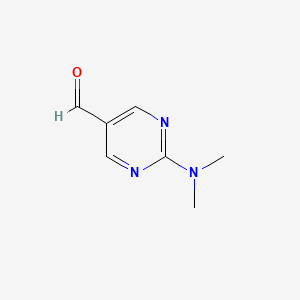![molecular formula C10H8N4O B1298854 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 83702-52-7](/img/structure/B1298854.png)
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, involves a three-component reaction. This process includes the use of aminoazoles like 3-aminopyrazole, acetoacetic ester, and various aldehydes. Although the exact synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not detailed, the methods described could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of azolo[1,5-a]pyrimidines is characterized by a fused ring system that includes a pyrimidine ring. The presence of substituents like acetyl and methyl groups can significantly influence the chemical behavior and stability of these compounds. The exact molecular structure analysis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not provided, but the general framework suggests a planar heterocyclic structure with potential for further functionalization .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, as seen in the reaction of 5a-acetyl-6a-carbethoxy-5a, 6a-dihydro-6H-cyclopropa[5a, 6a]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylaniline. This reaction, conducted in refluxing benzene, led to the formation of several ring-transformed products, indicating that the azolo[1,5-a]pyrimidine core can undergo various transformations under certain conditions. These findings suggest that 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile may also participate in similar reactions, potentially yielding a range of products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be inferred from the properties of related compounds. Typically, these compounds are crystalline solids with defined melting points, and their solubility can vary depending on the nature of the substituents and the solvent used. The presence of the nitrile group suggests that the compound would have polar characteristics, which could affect its solubility and reactivity. The exact properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile would need to be determined experimentally .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of new pyrazolo[1,5-a]pyrimidine derivatives synthesized from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursors demonstrated significant antimicrobial activity. The synthesis process employed deep eutectic solvents (DES), offering a benign environment, high yield, and a scalable and simple work-up procedure (Deshmukh et al., 2016). Another study involved the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction, displaying significant antibacterial activity (Rostamizadeh et al., 2013).
Tumor Imaging with Positron Emission Tomography
Research on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) revealed promising results. Modifications to the compounds to introduce polar groups showed significant differences in tumor uptake, indicating potential applications in cancer diagnosis and treatment monitoring (Xu et al., 2012).
Synthesis of Novel Derivatives for Biological Screening
The synthesis of novel pyridine and fused pyridine derivatives from related precursors, followed by molecular docking screenings and antimicrobial as well as antioxidant activity evaluations, showcased the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing new bioactive compounds (Flefel et al., 2018).
Microwave-Assisted Synthesis
A microwave-assisted synthesis method was developed for creating triazolopyrimidine derivatives from related compounds. This method proved efficient, promising, and environmentally friendly, offering a green synthetic approach to potentially bioactive molecules (Divate & Dhongade-Desai, 2014).
Safety And Hazards
Orientations Futures
While specific future directions for this compound are not available, the synthesis and study of similar compounds continue to be an active area of research. For instance, hybrid molecules, which include similar structures, maintain a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .
Propriétés
IUPAC Name |
6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSWMPRBOLNAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348638 |
Source


|
| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
CAS RN |
83702-52-7 |
Source


|
| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)


